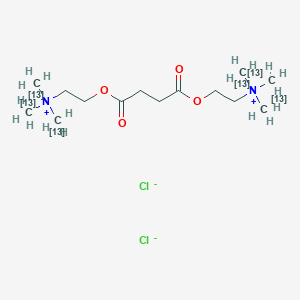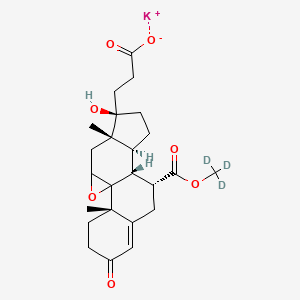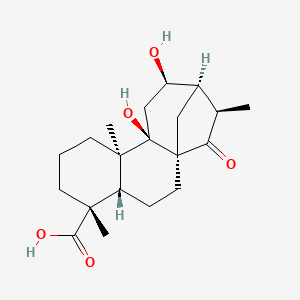
Succinylcholine Chloride-13C6
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Succinylcholine Chloride-13C6 is a labeled version of succinylcholine chloride, a depolarizing skeletal muscle relaxant. This compound is primarily used in medical settings to facilitate tracheal intubation and provide muscle relaxation during surgical procedures and mechanical ventilation . The “13C6” label indicates that six carbon atoms in the molecule are isotopically labeled with carbon-13, which is useful for various research applications, including metabolic studies and tracing experiments.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of succinylcholine chloride typically starts with succinic acid. The process involves a chlorination reaction followed by esterification. In one method, succinic acid is reacted with dichloroethane and dimethylformamide (DMF) under controlled temperature conditions to form succinyl chloride. This intermediate is then reacted with choline chloride to produce succinylcholine chloride .
Industrial Production Methods
Industrial production of succinylcholine chloride involves similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, with reaction conditions carefully controlled to minimize side reactions and ensure consistent product quality. The final product is purified using techniques such as crystallization and filtration .
Analyse Chemischer Reaktionen
Types of Reactions
Succinylcholine chloride undergoes various chemical reactions, including hydrolysis and oxidation. It is stable under normal conditions but can decompose when exposed to strong oxidizing agents .
Common Reagents and Conditions
Hydrolysis: Succinylcholine chloride can be hydrolyzed in the presence of water, leading to the formation of succinic acid and choline.
Major Products Formed
The primary products formed from the hydrolysis of succinylcholine chloride are succinic acid and choline. These products are relatively stable and do not pose significant handling challenges .
Wissenschaftliche Forschungsanwendungen
Succinylcholine Chloride-13C6 is used extensively in scientific research due to its labeled carbon atoms, which allow for detailed metabolic and pharmacokinetic studies. Its applications include:
Chemistry: Used in studies involving reaction mechanisms and metabolic pathways.
Biology: Helps in tracing metabolic processes and understanding biochemical pathways.
Medicine: Used in pharmacokinetic studies to understand the distribution and metabolism of succinylcholine in the body.
Industry: Employed in the development of new anesthetic agents and muscle relaxants
Wirkmechanismus
Succinylcholine chloride acts by binding to cholinergic receptors at the motor endplate, causing continuous depolarization of the muscle membrane. This leads to transient muscle fasciculations followed by paralysis. The compound mimics the action of acetylcholine but is not rapidly degraded by acetylcholinesterase, resulting in prolonged depolarization and muscle relaxation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Decamethonium: Another depolarizing muscle relaxant but with a longer duration of action.
Mivacurium: A non-depolarizing muscle relaxant with a shorter duration of action compared to succinylcholine.
Rocuronium: A non-depolarizing muscle relaxant used as an alternative to succinylcholine in certain clinical scenarios
Uniqueness
Succinylcholine chloride is unique due to its rapid onset and short duration of action, making it particularly useful for short medical procedures requiring quick muscle relaxation. Its labeled version, Succinylcholine Chloride-13C6, provides additional benefits for research applications, allowing for detailed metabolic and pharmacokinetic studies .
Eigenschaften
Molekularformel |
C₈¹³C₆H₃₀Cl₂N₂O₄ |
|---|---|
Molekulargewicht |
367.26 |
Synonyme |
2,2’-[(1,4-Dioxo-1,4-butanediyl)bis(oxy)]bis[N,N,N-trimethylethanaminium -13C6 Chloride; 2-Dimethylaminoethyl Succinate Dimethochloride-13C6; Anectine-13C6; Diacetylcholine-13C6 Dichloride; Lysthenon-13C6; Midarine-13C6; Scoline-13C6; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[2-hydroxy-1-(3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl)propyl]-4-propyl-1-(trideuteriomethyl)pyrrolidine-2-carboxamide](/img/structure/B1151880.png)



![(1R,3R,5R,6S,8R,10R,12S,15S)-6-hydroxy-5,10,15-trimethyl-4,9,13-trioxatetracyclo[10.3.0.03,5.08,10]pentadecan-14-one](/img/structure/B1151890.png)
